molecular formula C9H7Br2N B3025200 2,6-dibromo-3-methyl-1H-indole CAS No. 65617-24-5

2,6-dibromo-3-methyl-1H-indole

Cat. No.: B3025200
CAS No.: 65617-24-5
M. Wt: 288.97 g/mol
InChI Key: SYZOAHFODDANKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-dibromo-3-methyl-1H-indole” is a derivative of indole . Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .


Chemical Reactions Analysis

Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring . A new oxidative dibromo sulfoximination of N-R (R = alkyl or aryl) indoles using N-Br methyl phenyl sulfoximine as both of brominating and sulfoximinating reagents has been developed .

Scientific Research Applications

Synthesis Applications

  • Regioselective Dibromination

    The treatment of methyl indole-3-carboxylate with bromine in acetic acid results in regioselective dibromination, leading to derivatives like 5,6-dibromoindole. This process is useful in synthesizing natural and non-natural dibromoindole derivatives (Parsons et al., 2011).

  • Selective Lithiation

    2,3-Dibromo-1-methylindole can be converted through selective lithiation, allowing for the formation of various 3-bromo-2-substituted indoles. This method demonstrates the versatility of indole derivatives in synthesis (Liu & Gribble, 2002).

  • Palladium-Catalyzed Reactions

    Palladium-catalyzed methods offer a significant approach in synthesizing and functionalizing indoles, including 2,6-dibromo-3-methyl-1H-indole. This method is applicable to complex molecules due to its wide range of functionalities (Cacchi & Fabrizi, 2005).

  • Microwave-Assisted Synthesis

    Microwave irradiation aids in synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives through palladium-catalyzed intramolecular oxidative coupling. This process achieves excellent yields and high regioselectivity (Bellavita et al., 2022).

Chemical Properties and Reactions

  • Nucleophilic Reactivity

    The nucleophilic reactivities of various indoles, including substituted versions, have been studied, providing insights into the chemical behavior of these compounds (Lakhdar et al., 2006).

  • Indole Synthesis Review

    A review of indole syntheses, including the classification of various methods, provides a comprehensive understanding of the approaches to creating indole structures (Taber & Tirunahari, 2011).

Applications in Advanced Materials

  • Electron-Donating Nature for Advanced Materials: The electron-donating nature of indoles, such as this compound, makes them suitable for applications in advanced materials chemistry, particularly in photodynamics (Ayari et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl indole-7-carboxylate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .

Future Directions

Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance . They are versatile building blocks in synthesis, providing access to diverse heterocycles . The development of novel methods of synthesis has attracted the attention of the chemical community . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Properties

IUPAC Name

2,6-dibromo-3-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N/c1-5-7-3-2-6(10)4-8(7)12-9(5)11/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZOAHFODDANKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-dibromo-3-methyl-1H-indole
Reactant of Route 2
2,6-dibromo-3-methyl-1H-indole
Reactant of Route 3
Reactant of Route 3
2,6-dibromo-3-methyl-1H-indole
Reactant of Route 4
2,6-dibromo-3-methyl-1H-indole
Reactant of Route 5
2,6-dibromo-3-methyl-1H-indole
Reactant of Route 6
2,6-dibromo-3-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.